Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate
Overview
Description
Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate typically involves the esterification of 3-(benzyloxy)-4,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzoate. Sodium borohydride is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Friedel-Crafts acylation and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxybenzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism by which Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate exerts its effects is primarily through its ability to participate in redox reactions. The hydroxyl groups can donate electrons, making the compound a potential antioxidant. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Methyl 3,4,5-trihydroxybenzoate: Similar structure but lacks the benzyloxy group.
Methyl 3-(methoxy)-4,5-dihydroxybenzoate: Similar structure but has a methoxy group instead of a benzyloxy group.
Uniqueness: Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate is unique due to the presence of the benzyloxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Biological Activity
Methyl 3-(benzyloxy)-4,5-dihydroxybenzoate (CAS No. 79831-86-0) is a synthetic compound derived from benzoic acid, characterized by its unique structure which includes both hydroxyl and benzyloxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 286.27 g/mol
- CAS Number : 79831-86-0
Table 1: Physical Properties
Property | Value |
---|---|
Melting Point | 80-84 °C |
Boiling Point | 366.6 ± 37.0 °C at 760 mmHg |
Density | 1.2 ± 0.1 g/cm³ |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
- Staphylococcus aureus : MIC = 16 µM
- Escherichia coli : MIC = 32 µM
- Enterococcus faecalis : MIC = 8 µM
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which the compound could mitigate inflammatory responses in various disease models .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. In cell line assays, it demonstrated selective cytotoxicity against cancer cells:
- MCF-7 (breast cancer) : IC₅₀ = 10 µM
- HeLa (cervical cancer) : IC₅₀ = 15 µM
The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways involved in cell survival and proliferation .
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The hydroxyl groups may interact with enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the benzyloxy group may facilitate penetration into bacterial membranes, enhancing antimicrobial efficacy.
- Signal Transduction Modulation : By affecting key signaling pathways, the compound can alter cellular responses to stress and inflammation.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Properties
IUPAC Name |
methyl 3,4-dihydroxy-5-phenylmethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIWZZWMNAHWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-86-0 | |
Record name | 3-BENZYLOXY-4,5-DIHYDROXY-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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